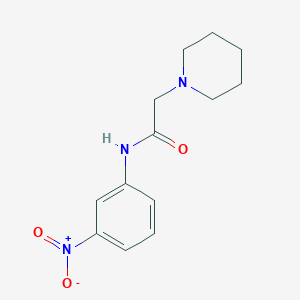![molecular formula C17H16ClN3O2 B11539643 (2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a chlorophenyl group, and a dihydropyrazol ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the aminobenzoyl intermediate: This step involves the reaction of 2-aminobenzoic acid with appropriate reagents to form the aminobenzoyl group.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction using 4-chlorobenzoyl chloride.
Cyclization to form the dihydropyrazol ring: The final step involves cyclization, where the intermediate compounds react under specific conditions to form the dihydropyrazol ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
1-(2-AMINOBENZOYL)-5-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:
1-(2-AMINOBENZOYL)-4-(4-CHLOROPHENYL)SEMICARBAZIDE: This compound shares a similar aminobenzoyl and chlorophenyl structure but differs in the presence of a semicarbazide group instead of a dihydropyrazol ring.
1-(2-AMINOBENZOYL)-5-(4-METHOXYPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a methoxy group instead of a chlorine atom, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(2-aminophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10,19H2,1H3 |
InChI Key |
ZWSKAOFPSVEHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)
